molecular formula C10H15N3O B13079592 1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine

1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine

Cat. No.: B13079592
M. Wt: 193.25 g/mol
InChI Key: LBMDEFXOGBZRCL-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by:

  • Substituents: Methyl groups at positions 1 and 4 of the pyrazole ring.
  • Core Functional Groups: A primary amine at position 5 and a 3-oxabicyclo[3.1.0]hexane moiety at position 2.
  • Structural Uniqueness: The 3-oxabicyclo[3.1.0]hexane group introduces a rigid, oxygen-containing bicyclic system, which may enhance metabolic stability and influence intermolecular interactions in biological systems .

While direct data on this compound’s synthesis are unavailable, analogous pyrazole derivatives are synthesized via multicomponent reactions (MCRs) or cyclization strategies. For instance, pyrano[2,3-c]pyrazoles are often prepared through one-pot reactions involving hydrazines, β-ketoesters, and aldehydes .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2,4-dimethyl-5-(3-oxabicyclo[3.1.0]hexan-6-yl)pyrazol-3-amine

InChI

InChI=1S/C10H15N3O/c1-5-9(12-13(2)10(5)11)8-6-3-14-4-7(6)8/h6-8H,3-4,11H2,1-2H3

InChI Key

LBMDEFXOGBZRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2C3C2COC3)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) or Co(II) catalysis . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of robust catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts key structural features of the target compound with related pyrazole derivatives:

Compound Name Substituents (Position 3) Functional Groups (Position 5) Molecular Formula Molecular Weight Key References
1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine 3-Oxabicyclo[3.1.0]hexane -NH₂ C₁₀H₁₅N₃O 193.25 g/mol -
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine 2,3-Dihydro-1,4-benzodioxin -NH₂ C₁₂H₁₃N₃O₂ 231.25 g/mol
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyranopyrazole fused ring -CN C₁₅H₁₃N₃O₂ 267.29 g/mol
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Phenylpyran -NH₂, -OH C₁₆H₁₂N₄O₂ 300.30 g/mol

Key Observations :

  • Rigidity vs.
  • Electronic Effects: The amine group at position 5 enhances nucleophilicity, contrasting with the electron-withdrawing cyano (-CN) group in and .

Biological Activity

1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine (CAS No. 1861580-92-8) is a novel compound within the pyrazole class, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

The molecular formula of this compound is C10H15N3OC_{10}H_{15}N_{3}O with a molecular weight of 193.25 g/mol. The structure includes a bicyclic moiety which may contribute to its biological activity.

PropertyValue
CAS Number1861580-92-8
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for the development of anti-inflammatory drugs such as celecoxib.
  • Anticancer Properties : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins.
  • Antiviral Activity : Some pyrazole derivatives have shown potential against viral infections by interfering with viral replication mechanisms.

Study 1: Inhibition of COX Enzymes

A study conducted by El-Kashef et al. (2017) evaluated the inhibitory effects of various pyrazole derivatives on COX enzymes. The results demonstrated that compounds similar to this compound exhibited significant COX inhibition, suggesting potential for anti-inflammatory applications .

Study 2: Anticancer Activity

In vitro studies reported in the Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives could effectively inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . The structural similarities with our compound suggest it may share these anticancer properties.

Study 3: Antiviral Potential

Research published in Pharmaceuticals indicated that pyrazole derivatives could inhibit viral replication in cell cultures, showcasing their potential as antiviral agents . The mechanism often involves interference with viral protein synthesis or replication processes.

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